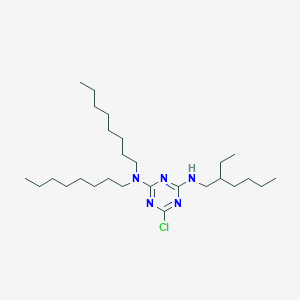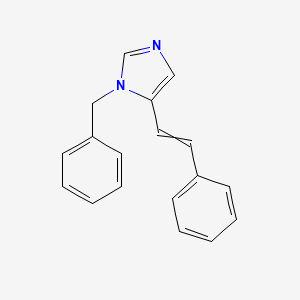
1-Benzyl-5-(2-phenylethenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-5-(2-phenylethenyl)-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with a benzyl group and a phenylethenyl group
Preparation Methods
The synthesis of 1-Benzyl-5-(2-phenylethenyl)-1H-imidazole typically involves the following steps:
Starting Materials: Benzylamine and 2-phenylethyl bromide are commonly used as starting materials.
Formation of Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving benzylamine and a suitable aldehyde or ketone.
Substitution Reactions: The phenylethenyl group is introduced via a substitution reaction, often using a Grignard reagent or a similar organometallic compound.
Reaction Conditions: These reactions are typically carried out under anhydrous conditions with inert atmospheres to prevent unwanted side reactions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
1-Benzyl-5-(2-phenylethenyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the phenylethenyl group to a phenylethyl group.
Substitution: The benzyl and phenylethenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents include halogens, organometallic compounds, and strong acids or bases. Major products formed from these reactions include various substituted imidazoles and their derivatives.
Scientific Research Applications
1-Benzyl-5-(2-phenylethenyl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological macromolecules are investigated to understand its potential as a therapeutic agent.
Industrial Applications: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-(2-phenylethenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways.
Comparison with Similar Compounds
1-Benzyl-5-(2-phenylethenyl)-1H-imidazole can be compared with similar compounds such as:
1-Benzyl-5-methyl-2-(2-phenylethenyl)-1H-pyrrole: This compound has a pyrrole ring instead of an imidazole ring, leading to different chemical and biological properties.
5-(2-Phenylethenyl)indolines: These compounds have an indoline ring and are studied for their hormonal activity.
Styrylpyrazoles: These compounds contain a pyrazole ring and are known for their biological activity and potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
654653-15-3 |
|---|---|
Molecular Formula |
C18H16N2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
1-benzyl-5-(2-phenylethenyl)imidazole |
InChI |
InChI=1S/C18H16N2/c1-3-7-16(8-4-1)11-12-18-13-19-15-20(18)14-17-9-5-2-6-10-17/h1-13,15H,14H2 |
InChI Key |
GHSFKMJBOMCLCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC=C2C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


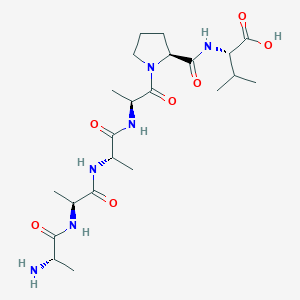

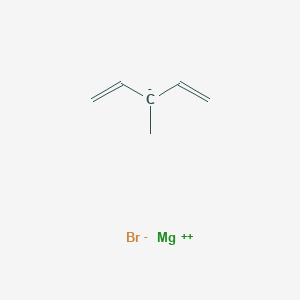

![7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B15161102.png)
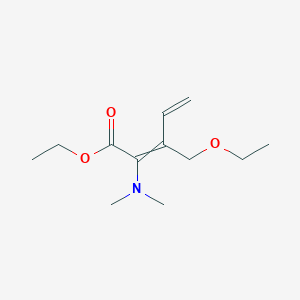
![Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)oxy]methyl]-](/img/structure/B15161113.png)
![2-{4-[2,2-Bis(4-chlorophenyl)ethenyl]phenyl}pyridine](/img/structure/B15161119.png)

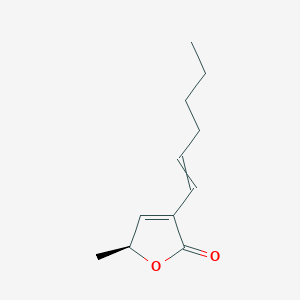
![6-{4-[2-(Quinolin-2-YL)ethenyl]phenoxy}hexan-1-OL](/img/structure/B15161169.png)
![Trimethyl({2-[2-(trimethylsilyl)ethyl]phenyl}ethynyl)silane](/img/structure/B15161170.png)
